Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate
Overview
Description
Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This specific compound is characterized by the presence of an amino group at the 3-position, a bromine atom at the 6-position, and a methyl ester group at the 2-position of the benzothiophene ring. It is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 1-benzothiophene-2-carboxylic acid.
Bromination: The 1-benzothiophene-2-carboxylic acid is brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amino group at the 3-position.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst such as sulfuric acid to yield methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated bromination and amination processes, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the ester group to an alcohol.
Substitution: The bromine atom at the 6-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: De-brominated benzothiophene or benzothiophene alcohol.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of novel materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate depends on its specific application:
Biological Activity: The amino and bromine groups can interact with biological targets, such as enzymes or receptors, potentially inhibiting their function or altering their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability.
Chemical Reactions: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzothiophene ring, affecting its behavior in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-1-benzothiophene-2-carboxylate: Lacks the bromine atom at the 6-position, which may affect its reactivity and biological activity.
Methyl 6-bromo-1-benzothiophene-2-carboxylate:
Methyl 3-amino-6-chloro-1-benzothiophene-2-carboxylate: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological effects.
Uniqueness
Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate is unique due to the specific combination of substituents on the benzothiophene ring. The presence of both an amino group and a bromine atom provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZARJZCGTKHODQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401212509 | |
Record name | Methyl 3-amino-6-bromobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401212509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017782-63-6 | |
Record name | Methyl 3-amino-6-bromobenzo[b]thiophene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-6-bromobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401212509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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